Cas no 1796724-67-8 (1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)

1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a chemically synthesized intermediate with potential applications in pharmaceutical research and development. Its structure features a piperidine ring acetylated at the nitrogen position, coupled with a pyrrolidone carboxylic acid moiety, offering versatility in medicinal chemistry. The compound’s rigid scaffold and functional groups make it a valuable building block for designing bioactive molecules, particularly in targeting central nervous system (CNS) disorders or enzyme modulation. Its well-defined purity and stability under standard conditions ensure reliable performance in synthetic workflows. Researchers may leverage this compound for its balanced lipophilicity and hydrogen-bonding capacity, facilitating drug discovery efforts.
1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid structure
1796724-67-8 structure
Product name:1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
CAS No:1796724-67-8
MF:C12H18N2O4
MW:254.282323360443
CID:5638711
PubChem ID:108496206

1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
    • 1796724-67-8
    • EN300-28279617
    • 1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
    • Inchi: 1S/C12H18N2O4/c1-8(15)13-4-2-10(3-5-13)14-7-9(12(17)18)6-11(14)16/h9-10H,2-7H2,1H3,(H,17,18)
    • InChI Key: GAZCZLFLKDIZBI-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(=O)O)CN1C1CCN(C(C)=O)CC1

Computed Properties

  • Exact Mass: 254.12665706g/mol
  • Monoisotopic Mass: 254.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 77.9Ų

1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28279617-0.1g
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1796724-67-8 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-28279617-1.0g
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1796724-67-8 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-28279617-10.0g
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1796724-67-8 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-28279617-2.5g
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1796724-67-8 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-28279617-0.05g
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1796724-67-8 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-28279617-0.5g
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1796724-67-8 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-28279617-1g
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1796724-67-8
1g
$699.0 2023-09-09
Enamine
EN300-28279617-0.25g
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1796724-67-8 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-28279617-5.0g
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1796724-67-8 95.0%
5.0g
$2028.0 2025-03-19
Enamine
EN300-28279617-5g
1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
1796724-67-8
5g
$2028.0 2023-09-09

Additional information on 1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid

Professional Introduction to 1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic Acid (CAS No. 1796724-67-8)

1-(1-Acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid, identified by its CAS number 1796724-67-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for various biochemical applications. The presence of both acetyl and piperidine moieties in its molecular framework suggests potential interactions with biological targets, which has sparked considerable interest among researchers exploring novel therapeutic agents.

The< strong>1-acetylpiperidin-4-yl moiety is particularly noteworthy due to its ability to modulate biological pathways through selective binding to specific receptors or enzymes. Piperidine derivatives are well-documented for their role in drug design, often serving as pharmacophores in small molecule inhibitors and agonists. In contrast, the 5-oxopyrrolidine-3-carboxylic acid component introduces additional functionality that could enhance the compound's solubility and metabolic stability, critical factors in drug development. This dual functionality makes 1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid a versatile scaffold for further chemical modifications, enabling the synthesis of analogs with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and potential biological targets. Studies suggest that the acetyl group may facilitate hydrogen bonding or hydrophobic interactions, while the piperidine ring can engage in π-stacking or salt bridge formations. These interactions are crucial for determining the compound's binding affinity and selectivity, which are paramount in drug discovery. The< strong>5-oxopyrrolidine moiety, with its oxygen-rich environment, may also contribute to polar interactions, further influencing the compound's pharmacokinetic properties.

The pharmaceutical industry has increasingly leveraged heterocyclic compounds like 1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid due to their diverse biological activities. Research indicates that such molecules can exhibit antimicrobial, anti-inflammatory, and even anticancer properties, depending on their structural modifications. The< strong>CAS no. 1796724-67-8 serves as a unique identifier for this compound, ensuring consistency in scientific literature and patent filings. Researchers often use this CAS number to cross-reference existing data and publications, streamlining the process of identifying relevant studies and experimental protocols.

In vitro studies have begun to explore the potential applications of 1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid in modulating enzymatic pathways relevant to human health. For instance, preliminary data suggest that derivatives of this compound may inhibit key enzymes involved in metabolic disorders or signal transduction cascades. The< strong>piperidine ring, known for its ability to mimic natural amino acid residues, could enhance binding affinity when interacting with protein targets. Meanwhile, the< strong>acetyl group may serve as a site for further functionalization, allowing researchers to fine-tune the compound's bioactivity.

The synthesis of< strong>1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions or asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques are essential for producing enantiomerically pure compounds, which are often necessary for achieving desired pharmacological effects without unwanted side reactions.

The compound's structural features also make it an attractive candidate for exploring structure-based drug design (SBDD) approaches. By integrating experimental data with computational modeling, researchers can predict how< strong>CAS no. 1796724-67-8-based molecules will interact with biological targets at the atomic level. This approach has revolutionized drug discovery by allowing scientists to rationally design molecules with improved efficacy and reduced toxicity. The< strong>5-oxopyrrolidine moiety's role in stabilizing transition states or binding pockets has been particularly highlighted in SBDD studies.

Emerging research also suggests that< strong>1-(1-acetylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid could be used as a building block for developing prodrugs—compounds that are inactive until metabolized into active forms within the body. The presence of both acetyl and carboxylic acid functionalities provides multiple sites for conjugation with other bioactive molecules or delivery systems. Such prodrug formulations can enhance bioavailability or target specific tissues, offering new therapeutic possibilities.

The compound's potential extends beyond traditional pharmaceutical applications; it may also find utility in agrochemicals or material science due to its heterocyclic structure. For example, derivatives of< strong>piperidine-based compounds have shown promise as herbicides or fungicides by interfering with essential metabolic pathways in plants or fungi. Similarly, the< strong>CAS no. 1796724-67-8-referenced molecule could serve as a precursor for developing novel polymers or coatings with enhanced durability or biodegradability.

In conclusion,< strong>1-(1-acetylpiperidin -4 - yl ) - 5 - oxopyrrolidine -3 - carboxylic acid ( CAS no . 1796724 -67 -8 ) represents a significant advancement in medicinal chemistry with broad implications for human health and industrial applications . Its unique structural composition and demonstrated biological activity make it a valuable asset in ongoing research efforts aimed at discovering novel therapeutics . As scientific understanding continues to evolve , this compound is poised to play an increasingly important role in addressing complex challenges across multiple disciplines . The synergy between academia , industry , and regulatory bodies will be essential in translating these findings into tangible benefits for society .

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